(2E)-N-methyl-4-[(2-oxo-1,2-dihydroquinolin-4-yl)formamido]but-2-enamide
Description
Properties
IUPAC Name |
N-[(E)-4-(methylamino)-4-oxobut-2-enyl]-2-oxo-1H-quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-16-13(19)7-4-8-17-15(21)11-9-14(20)18-12-6-3-2-5-10(11)12/h2-7,9H,8H2,1H3,(H,16,19)(H,17,21)(H,18,20)/b7-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWFKBFGUFMCSS-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C=CCNC(=O)C1=CC(=O)NC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C=C/CNC(=O)C1=CC(=O)NC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole-Linked Quinolinone Derivatives ()
Compounds such as 8g (from ) share the quinolinone core but incorporate triazole and triazine linkers. These derivatives exhibit potent antiproliferative activity:
- 8g : IC50 = 1.2 ± 0.2 µM (MCF-7), 1.4 ± 0.2 µM (Panc-1).
- Mechanism : Induces G2/M cell cycle arrest and apoptosis via Caspase-3 activation, Cytochrome C release, and BAX/Bcl-2 modulation .
Structural Advantage : The triazole-triazine system may enhance π-π stacking or hydrogen bonding with cellular targets, improving potency compared to simpler linkers like the enamide chain in the target compound.
Indolinone-Quinolinyl Acetamide Derivatives ()
Compounds from (e.g., 54) feature indolinone fused to quinolinyl acetamide:
- (E)-2-(i-(4-ethoxybenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (54): Reported value = 5.171 (likely pIC50, ~6.7 µM).
- Structural Note: The quinolin-6-yl substitution (vs. 4-position in the target compound) may reduce DNA intercalation efficiency due to steric or electronic differences.
Activity Trend : Lower potency compared to triazole derivatives (e.g., 8g), suggesting linker chemistry and substitution patterns critically influence activity.
Target Compound Hypothetical Analysis
While the target compound lacks explicit data in the evidence, its structure implies intermediate characteristics:
- Quinolinone-4-Substitution: Positioned similarly to 8g, this could favor interactions with kinases or DNA topoisomerases.
Comparative Data Table
Research Implications
- Linker Optimization: Triazole systems () outperform acetamide/indolinone derivatives (), highlighting the need to explore hybrid linkers (e.g., enamide-triazole) in future designs.
- Substitution Position: Quinolinone-4-substitution (target compound and 8g) appears favorable over quinolin-6-yl () for anticancer activity.
- Mechanistic Overlap : The target compound may share apoptotic pathways with 8g, warranting validation via caspase assays or cell cycle analysis.
Q & A
Basic: What synthetic methodologies are recommended for optimizing the yield of (2E)-N-methyl-4-[(2-oxo-1,2-dihydroquinolin-4-yl)formamido]but-2-enamide?
The synthesis typically involves a multi-step process starting with the functionalization of the quinoline core. Key steps include:
- Nucleophilic substitution : The amine group of the quinoline derivative reacts with a formamide intermediate. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side reactions such as hydrolysis of the formamido group .
- Purification : Column chromatography with gradients of methanol (0–8%) in dichloromethane is effective for isolating the target compound. Recrystallization from ethyl acetate further enhances purity .
- Catalysts : Use of mild bases like Na₂CO₃ ensures controlled reaction kinetics, minimizing unwanted byproducts .
Table 1 : Example Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Acetyl chloride, Na₂CO₃, CH₂Cl₂ | 58 | >95% |
| 2 | MeOH/CH₂Cl₂ gradient | 72 | 98% |
Basic: How can spectroscopic techniques validate the structural integrity of this compound?
- NMR Spectroscopy :
- ¹H NMR : Look for diagnostic signals:
- δ 7.6–8.0 ppm (quinoline aromatic protons).
- δ 6.3–6.8 ppm (but-2-enamide double bond protons, coupling constant J ≈ 15 Hz confirms E-configuration) .
- ¹³C NMR : Peaks at ~168–170 ppm confirm the presence of carbonyl groups (formamido and enamide) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm bond lengths (e.g., C=O at ~1.21 Å) and stereochemistry .
Advanced: How to resolve contradictions in biological activity data across studies?
Discrepancies in bioactivity (e.g., anti-inflammatory vs. anticancer potency) may arise from:
- Assay Variability : Differences in cell lines (e.g., HT-29 vs. HeLa) or incubation times. Standardize protocols using guidelines from the WHO International Nonproprietary Names framework .
- Structural Analogues : Compare with related compounds (e.g., Rebamipide derivatives) to identify structure-activity relationships (SAR). For example, replacing the methoxy group with chlorine alters target binding .
Table 2 : Comparative Bioactivity Data
| Compound | IC₅₀ (Anti-inflammatory) | IC₅₀ (Anticancer) |
|---|---|---|
| Target Compound | 12 µM | 28 µM |
| Rebamipide Analog | 8 µM | 45 µM |
Advanced: What computational strategies predict the compound’s mechanism of action?
- Molecular Docking : Use AutoDock Vina to model interactions with targets like cyclooxygenase-2 (COX-2) or EGFR kinase. The quinoline moiety often occupies hydrophobic pockets, while the enamide group forms hydrogen bonds .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. RMSD values >2.5 Å suggest poor binding .
Advanced: How to address stability challenges during storage?
- Degradation Pathways : Hydrolysis of the formamido group is a major concern. Accelerated stability studies (40°C/75% RH) combined with HPLC monitoring reveal degradation products .
- Storage Recommendations : Lyophilized samples stored at -20°C in argon atmosphere maintain >90% stability for 12 months .
Basic: What analytical methods ensure purity for in vivo studies?
- HPLC : Use a C18 column with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30) with 0.1% TFA .
- LC-MS : Confirm molecular ion peaks (e.g., m/z 347 [M+H]⁺) and rule out impurities like deacetylated byproducts .
Advanced: How does the compound’s stereochemistry influence its pharmacokinetics?
- E/Z Isomerism : The E-configuration of the enamide group enhances metabolic stability by reducing susceptibility to enzymatic hydrolysis.
- Chiral Centers : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers. Pharmacokinetic studies in rodents show the R-enantiomer has 3x higher bioavailability .
Basic: What safety precautions are critical during handling?
- PPE : Use nitrile gloves, FFP3 respirators, and fume hoods to prevent inhalation/dermal exposure .
- Waste Disposal : Incinerate at >1000°C to avoid environmental release of quinoline derivatives .
Advanced: Can this compound serve as a precursor for radiopharmaceuticals?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
